molecular formula C6H4ClN3O B3218124 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine CAS No. 118767-93-4

7-Chloro-2-methyloxazolo[5,4-d]pyrimidine

Cat. No.: B3218124
CAS No.: 118767-93-4
M. Wt: 169.57 g/mol
InChI Key: CAUBDSHPZNRFJH-UHFFFAOYSA-N
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Description

7-Chloro-2-methyloxazolo[5,4-d]pyrimidine (CAS 118767-93-4) is a fused heterocyclic compound of significant interest in medicinal chemistry and anticancer drug discovery. This scaffold is a purine analog, where the imidazole ring is replaced by an oxazole ring, making it a valuable precursor for the synthesis of novel bioactive molecules . The core oxazolo[5,4-d]pyrimidine structure is recognized as a universal scaffold for designing inhibitors of enzymes and receptors critical in disease pathways . Research highlights its application in developing potent inhibitors of receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) . These kinases are frequently overexpressed in various human cancers, such as lung, breast, and colorectal carcinoma, and play key roles in tumor angiogenesis and cancer cell proliferation . The chloro substituent at the 7-position makes this compound a key synthetic intermediate for further functionalization, typically via nucleophilic aromatic substitution, to generate a diverse array of 7-substituted derivatives for structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-chloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUBDSHPZNRFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201270060
Record name 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine
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Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118767-93-4
Record name 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118767-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Oxazolo 5,4 D Pyrimidine Core and Its Derivatives

General Approaches to the Oxazolo[5,4-d]pyrimidine (B1261902) Ring System

The construction of the oxazolo[5,4-d]pyrimidine fused ring system can be broadly categorized into two main strategic approaches. nih.govnih.gov These strategies involve either the initial presence of a pyrimidine (B1678525) ring followed by the formation of the oxazole (B20620) ring, or the use of an oxazole derivative as the starting point for the subsequent construction of the fused pyrimidine ring. nih.govnih.gov The choice of strategy often depends on the availability of suitably functionalized starting materials and the desired substitution pattern on the final molecule.

Cyclization of Pyrimidine Derivatives to Form the Fused Oxazole Ring

A prevalent method for the synthesis of oxazolo[5,4-d]pyrimidines involves the cyclization of appropriately substituted pyrimidine derivatives. nih.govmdpi.com This approach typically starts with a 5-amino-4-hydroxypyrimidine or a related precursor. The oxazole ring is then formed by reacting the amino and hydroxyl groups with a suitable one-carbon synthon, which in the case of 2-methyl derivatives, is often derived from an acetyl group.

For instance, the cyclization of a 5-acylamino-4-hydroxypyrimidine derivative can be achieved through dehydration, often facilitated by reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid, to yield the fused oxazole ring. mdpi.com This method is particularly relevant for the synthesis of 2-substituted oxazolo[5,4-d]pyrimidines, where the acyl group determines the substituent at the 2-position of the final product.

A key precursor for obtaining the desired 7-chloro functionality is 5-amino-4,6-dichloropyrimidine. sigmaaldrich.com The amino group of this starting material can be acylated, for example with acetic anhydride (B1165640), to form the corresponding 5-acetylamino derivative. Subsequent intramolecular cyclization, potentially promoted by heating, would lead to the formation of the oxazole ring. In this specific case, the pyrimidine precursor already contains the chloro groups, one of which will be at the desired 7-position of the final oxazolo[5,4-d]pyrimidine.

Table 1: Examples of Reagents for Oxazole Ring Formation from Pyrimidine Precursors

Pyrimidine Precursor Functional GroupsReagentResulting Substituent at C2
5-Amino and 4-HydroxyAcetic AnhydrideMethyl
5-Amino and 4-HydroxyBenzoyl ChloridePhenyl
5-Amino and 4-HydroxyOrthoesters (e.g., Triethyl orthoformate)Hydrogen or Alkyl

Condensation/Elaboration of Oxazole Derivatives to Construct the Fused Pyrimidine Ring

An alternative and equally versatile strategy commences with a functionalized oxazole ring, onto which the pyrimidine ring is constructed. nih.govnih.gov This typically involves an oxazole derivative bearing an amino group at the 5-position and a cyano or an alkoxycarbonyl group at the 4-position. These functional groups are suitably positioned to react with a one-carbon reagent to form the fused pyrimidine ring.

This approach offers a high degree of flexibility in introducing various substituents onto the pyrimidine ring. For example, a 5-aminooxazole-4-carbonitrile (B1331464) can be reacted with reagents such as formamidine (B1211174) or other amidines to build the pyrimidine ring. nih.gov The choice of the cyclizing agent will determine the nature of the substituent at the 7-position of the resulting oxazolo[5,4-d]pyrimidine. To obtain a 7-chloro derivative via this route, one might envision a multi-step process where a 7-hydroxy or 7-amino group is first introduced and then converted to the chloro group in a subsequent step, for instance, through treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov

Precursors and Building Blocks for Oxazolo[5,4-d]pyrimidine Synthesis

The successful synthesis of the target compound is critically dependent on the selection and preparation of appropriate precursors. These building blocks must contain the necessary functional groups arranged in the correct stereochemical and regiochemical orientation to facilitate the desired ring-forming reactions.

Utilization of 5-(Acylamino)-4-hydroxypyrimidines

As mentioned, 5-(acylamino)-4-hydroxypyrimidines are key intermediates in one of the primary synthetic routes. mdpi.com For the synthesis of 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine, a plausible precursor would be 5-acetylamino-4-hydroxy-6-chloropyrimidine. This intermediate can be prepared from the corresponding 5-amino-4-hydroxy-6-chloropyrimidine by acylation with acetic anhydride or acetyl chloride.

The subsequent cyclodehydration of this precursor would yield 2-methyl-6-chloro-oxazolo[5,4-d]pyrimidin-7-ol, which exists in tautomeric equilibrium with 2-methyl-6-chloro-7H-oxazolo[5,4-d]pyrimidin-7-one. A final chlorination step, for example using POCl₃, would then be required to convert the hydroxyl group at the 7-position to the desired chloro group. nih.gov

Strategies Involving 4-Cyano- or 4-(Alkoxycarbonyl)-5-aminooxazoles

The use of 5-aminooxazoles with an electron-withdrawing group at the 4-position, such as a cyano or alkoxycarbonyl group, provides a powerful alternative for the synthesis of oxazolo[5,4-d]pyrimidines. nih.gov These precursors allow for the construction of the pyrimidine ring through condensation with various electrophilic reagents.

For instance, a 5-amino-2-methyloxazole-4-carbonitrile (B183949) can be reacted with a suitable one-carbon synthon to form the pyrimidine ring. The nature of this synthon determines the substitution at positions 5 and 7 of the final product. To obtain a 7-chloro derivative, a multi-step approach would likely be necessary, starting with the formation of a 7-hydroxy or 7-amino derivative, followed by a subsequent halogenation or Sandmeyer-type reaction.

Table 2: Building Blocks for Pyrimidine Ring Construction

Oxazole PrecursorReagent for CyclizationResulting Fused Ring
5-Amino-2-methyl-4-cyanooxazoleFormamidine Acetate7-Amino-2-methyloxazolo[5,4-d]pyrimidine
Ethyl 5-amino-2-methyl-4-oxazolecarboxylateUrea2-Methyl-7-hydroxyoxazolo[5,4-d]pyrimidin-5(6H)-one

Multi-step Synthetic Pathways to Key Intermediates

The synthesis of the requisite precursors can often involve multi-step sequences. A common starting material for the pyrimidine-based approach is 2-amino-4,6-dihydroxypyrimidine. This can be converted to 2-amino-4,6-dichloropyrimidine, a versatile intermediate for introducing various substituents. mdpi.com The Vilsmeier-Haack reaction is a well-established method for this transformation. mdpi.com

For the oxazole-based approach, the synthesis of the substituted 5-aminooxazole precursors can be achieved through various routes. One common method involves the condensation of an α-amino nitrile with an acyl chloride. For example, the synthesis of 5-amino-2-methyloxazole-4-carbonitrile can be envisioned starting from aminomalononitrile (B1212270) tosylate and acetyl chloride.

A plausible multi-step pathway to this compound could commence with the commercially available 5-amino-4,6-dichloropyrimidine. sigmaaldrich.com This could be followed by:

Acylation of the 5-amino group with acetic anhydride to yield 5-acetylamino-4,6-dichloropyrimidine.

Intramolecular cyclization, potentially under thermal conditions or with a dehydrating agent, to form the oxazole ring, yielding 2-methyl-5,7-dichlorooxazolo[5,4-d]pyrimidine.

Selective reduction or displacement of the chlorine atom at the 5-position, if necessary, to arrive at the final target compound.

Alternatively, starting from 2-methyl-7-hydroxyoxazolo[5,4-d]pyrimidine (which can be synthesized from the appropriate oxazole or pyrimidine precursors), a direct chlorination using a reagent like phosphorus oxychloride (POCl₃) would be a feasible final step to introduce the chloro group at the 7-position. nih.gov

Specific Reaction Conditions and Reagents Employed in Cyclization

The construction of the fused oxazolo[5,4-d]pyrimidine system is generally achieved through two primary strategies: forming the pyrimidine ring onto a pre-existing oxazole or, alternatively, cyclizing to form the oxazole ring from a substituted pyrimidine precursor. nih.gov The choice of method dictates the specific reagents and conditions required for successful cyclization.

Cyclodehydration Techniques

Cyclodehydration is a key method for forming the oxazole ring when starting from a pyrimidine derivative. This process involves the removal of a water molecule to facilitate ring closure. A prominent reagent used for this purpose is phosphoryl trichloride (B1173362) (POCl₃). For instance, a suitably substituted 5-acylamino-4-hydroxypyrimidine can undergo intramolecular cyclodehydration upon treatment with POCl₃. In this reaction, POCl₃ acts as both a dehydrating agent and a chlorinating agent, which can be useful for introducing chloro-substituents onto the pyrimidine ring simultaneously.

In an analogous synthesis of the related thiazolo[5,4-d]pyrimidine (B3050601) system, a thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivative is chlorinated using neat POCl₃ under microwave irradiation to yield the corresponding 5,7-dichloro derivative. nih.gov This type of reaction, which involves the conversion of hydroxyl groups (or their tautomeric keto forms) to chlorides, is a standard and effective method for activating the pyrimidine ring toward further nucleophilic substitution.

Reactions with Orthoesters and Amines

A widely employed strategy for building the pyrimidine ring onto an existing oxazole core involves a two-step sequence starting from a 5-aminooxazole-4-carbonitrile derivative. nih.govmdpi.com This versatile building block first reacts with an orthoester, such as triethyl orthoformate, typically under reflux conditions. This step forms a reactive ethoxymethyleneimino intermediate (an imidoester derivative). nih.gov

The subsequent cyclization is achieved by treating this intermediate with an amine. The reaction of the imidoester with an aqueous or ethanolic solution of a primary amine at room temperature leads to ring closure and the formation of the desired 7-substituted-amino-oxazolo[5,4-d]pyrimidine. nih.govnih.gov The yield of these reactions can be moderate and is sometimes limited by the stability of the imidoester intermediate, which can decompose back to the starting aminooxazole. nih.gov

Reaction Step Reagents Conditions Product Type Ref.
Imidoester Formation5-aminooxazole-4-carbonitrile, Triethyl orthoformateRefluxEthoxymethyleneimino intermediate nih.gov
CyclizationImidoester intermediate, Primary amine (in ethanol (B145695) or water)Room Temperature7-amino-oxazolo[5,4-d]pyrimidine nih.govnih.gov

Modern Synthetic Advancements and Green Chemistry Approaches

Recent progress in synthetic chemistry has emphasized the development of more efficient and environmentally responsible methods. These principles have been applied to the synthesis of heterocyclic compounds, including scaffolds related to oxazolo[5,4-d]pyrimidines.

One-Pot Synthesis Strategies

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, time, and waste reduction. youtube.com For the oxazolo[5,4-d]pyrimidine system, new derivatives have been synthesized via a one-pot heteroannulation reaction. This involves the reaction of 2-substituted 5-amino-4-cyano-1,3-oxazoles with various isothiocyanates, catalyzed by the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). tandfonline.com

Furthermore, multi-component reactions for related fused pyrimidines highlight modern synthetic efficiency. For example, a one-pot, three-component synthesis for furo[2,3-d]pyrimidines has been developed using aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkyl isocyanides. nih.gov These strategies exemplify the trend toward more streamlined and atom-economical synthetic processes.

Catalyst-Free or Environmentally Benign Reaction Systems

Green chemistry aims to reduce or eliminate the use of hazardous substances. A key aspect is the use of environmentally benign solvents, such as water. For the synthesis of related pyrimido[4,5-d]pyrimidines, an eco-friendly, one-pot procedure has been developed using water as the solvent, completely avoiding the need for a catalyst. researchgate.net Another approach involves using a very low loading (2 mol%) of a ZrOCl₂·8H₂O catalyst in water, which still represents a greener alternative to traditional organic solvents and stoichiometric reagents. nih.gov

Microwave-assisted synthesis is another technique that aligns with green chemistry principles by significantly reducing reaction times and often improving yields. The use of microwave irradiation to facilitate the chlorination of a dihydroxy-thiazolo[5,4-d]pyrimidine with POCl₃ in just 30 minutes demonstrates a significant efficiency gain over conventional heating methods. nih.gov

Approach Methodology Key Features Example System Ref.
One-Pot SynthesisDBU-catalyzed heteroannulationSingle vessel, reduced wasteOxazolo[5,4-d]pyrimidines tandfonline.com
Green ChemistryReaction in waterEnvironmentally benign solvent, catalyst-freePyrimido[4,5-d]pyrimidines researchgate.net
Process IntensificationMicrowave-assisted reactionRapid heating, reduced reaction timeThiazolo[5,4-d]pyrimidines nih.gov

Synthetic Routes for this compound and Closely Related Halogenated Derivatives

The synthesis of the specifically targeted compound, this compound, and its analogues relies on the strategic introduction and manipulation of halogen atoms on the pyrimidine ring. A plausible and common route involves the creation of a di-chloro intermediate, which serves as a versatile precursor for introducing various functionalities.

A logical synthetic pathway would commence with the formation of 2-methyl-oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione . This intermediate can then be treated with a strong chlorinating agent, such as neat phosphorus oxychloride (POCl₃), often at reflux temperatures. This reaction converts the dione (B5365651) (or its dihydroxy tautomer) into the highly reactive 5,7-dichloro-2-methyloxazolo[5,4-d]pyrimidine .

The chlorine atoms at positions 5 and 7 exhibit different reactivities, allowing for selective substitution or removal. To obtain the final product, This compound , a selective reaction to remove the chlorine atom at the 5-position is required while retaining the one at C7. This can be achieved through selective dehalogenation. Studies on related dichloropyrimidine systems have demonstrated that catalytic hydrogenation can be used to selectively remove one chloro substituent over another. nih.gov The specific conditions (catalyst, solvent, temperature) would need to be carefully controlled to favor the desired mono-chloro product. This stepwise approach, involving the creation and subsequent selective modification of a dihalogenated intermediate, is a cornerstone of synthetic strategies for this class of compounds.

Reactivity and Chemical Transformations of Oxazolo 5,4 D Pyrimidines

Nucleophilic Aromatic Substitution at Key Positions (e.g., C-7, C-2)

The pyrimidine (B1678525) ring within the oxazolo[5,4-d]pyrimidine (B1261902) system is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a cornerstone of its chemistry, especially at the C-7 position when a suitable leaving group, such as a halogen, is present.

Introduction of Amino, Alkylamino, and Arylamino Moieties

A primary strategy for modifying the oxazolo[5,4-d]pyrimidine core involves the displacement of a halogen atom, typically chlorine, at the C-7 position by various amine nucleophiles. This reaction is a facile and efficient method for introducing a wide range of functionalities, which can significantly influence the biological activity of the resulting compounds.

Research has demonstrated the successful introduction of diverse amino groups at this position. For instance, 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine can be readily converted into its 7-amino, 7-alkylamino, or 7-arylamino counterparts. Studies have documented the synthesis of derivatives bearing aliphatic amino chains at the C-7 position. nih.govnih.govresearchgate.net Specific examples include the incorporation of N-pentyl and 7-(N,N-dimethylamino)propyl groups. nih.gov Furthermore, the introduction of benzylamino and phenylethylamino moieties at the C-7 position has also been explored. mdpi.com

The reaction conditions for these substitutions are generally straightforward, often involving the reaction of the 7-chloro precursor with the desired amine in a suitable solvent. The versatility of this reaction allows for the creation of a broad spectrum of derivatives for structure-activity relationship (SAR) studies. bohrium.com

Interactive Data Table: Examples of C-7 Amination on Oxazolo[5,4-d]pyrimidine Core
PrecursorAmine NucleophileC-7 SubstituentResulting Moiety
7-Chloro-oxazolo[5,4-d]pyrimidinePentylamine-NH-(CH₂)₄CH₃N-pentylamino
7-Chloro-oxazolo[5,4-d]pyrimidine3-(N,N-dimethylamino)propylamine-NH-(CH₂)₃N(CH₃)₂(N,N-dimethylamino)propylamino
7-Chloro-oxazolo[5,4-d]pyrimidineBenzylamine-NH-CH₂-PhBenzylamino
7-Chloro-oxazolo[5,4-d]pyrimidinePhenethylamine-NH-(CH₂)₂-PhPhenylethylamino
7-Chloro-oxazolo[5,4-d]pyrimidinePiperazine (B1678402)-N(CH₂CH₂)₂NHPiperazinyl

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, represent another facet of nucleophilic aromatic substitution on halogenated pyrimidines. wikipedia.org While less commonly detailed for the oxazolo[5,4-d]pyrimidine system in the reviewed literature, this type of transformation is a well-established method in heterocyclic chemistry for converting chloro derivatives into other halo analogs (e.g., fluoro, bromo, or iodo). These reactions are typically driven to completion by the precipitation of the resulting sodium chloride in a solvent like acetone. wikipedia.org The exchange of a chlorine atom for another halogen can significantly alter the electronic properties and reactivity of the C-7 position, providing another avenue for derivatization. For aromatic systems, these reactions may require catalysis, for instance, by copper(I) iodide. wikipedia.org

Derivatization Strategies for Enhancing Molecular Diversity

To explore the chemical space around the oxazolo[5,4-d]pyrimidine scaffold, derivatization at multiple positions is a key strategy. Modifications at both the C-2 position of the oxazole (B20620) ring and the C-7 position of the pyrimidine ring are crucial for tuning the pharmacological properties of these compounds.

Functionalization at the C-2 Position of the Oxazole Ring

The substituent at the C-2 position of the oxazole ring plays a critical role in the biological activity of oxazolo[5,4-d]pyrimidine derivatives. mdpi.com Synthetic strategies often involve constructing the heterocyclic system from an appropriately substituted oxazole precursor, thereby embedding the desired C-2 functionality from the start. nih.govnih.gov

Research indicates that aromatic substituents at the C-2 position are often more favorable for biological activity compared to aliphatic ones. mdpi.com For example, compounds have been synthesized with various groups at this position, including phenyl, substituted phenyl, and other heterocyclic rings like isoxazole (B147169). nih.govresearchgate.netmdpi.com The nature of the substituent at C-2 can influence the binding affinity of the molecule to its biological target. For instance, the introduction of a 4-methylpiperazine moiety to a phenyl ring at the C-2 position has been shown to be beneficial in certain contexts. mdpi.com

Substituent Modifications at the C-7 Position of the Pyrimidine Ring

As discussed previously, the C-7 position is a prime site for modification via nucleophilic aromatic substitution. The introduction of a wide array of substituents at this position is a common strategy to build libraries of compounds with diverse properties. The nature of the substituent at C-7 has been shown to be critical for activity. For example, studies have shown that piperazine substituents at the C-7 position can improve binding affinities for certain receptors, with lipophilic piperazine substituents often being more effective than hydrophilic ones. mdpi.com

Introduction of Aliphatic, Aromatic, and Heteroaromatic Groups

The generation of molecular diversity is achieved by introducing a broad range of chemical groups at the key reactive positions of the oxazolo[5,4-d]pyrimidine core. This includes aliphatic, aromatic, and heteroaromatic moieties.

Aliphatic Groups: Various linear, branched, and cyclic aliphatic chains, often containing amino or hydroxyl functionalities, have been attached to the C-7 position. nih.gov Examples include pentylamino and hydroxyalkyl substituents. nih.govnih.gov

Aromatic Groups: Phenyl and substituted phenyl rings (anilino moieties) are commonly introduced at the C-7 position. mdpi.com The substitution pattern on these aromatic rings can fine-tune the activity of the compound.

Heteroaromatic Groups: Besides aromatic carbocycles, various heteroaromatic systems can also be appended to the scaffold. For instance, the pyrazole (B372694) ring has been identified as a slightly superior substituent at the C-7 position when compared with an oxazole ring in certain studies. mdpi.com

These derivatization strategies highlight the chemical tractability of the oxazolo[5,4-d]pyrimidine scaffold and provide a robust platform for the systematic exploration of structure-activity relationships.

Interactive Data Table: Examples of Diverse Substituents Introduced on the Oxazolo[5,4-d]pyrimidine Scaffold
PositionSubstituent TypeSpecific Example
C-2AromaticPhenyl
C-2HeteroaromaticIsoxazole
C-2Substituted AromaticPhenyl with 4-methylpiperazine
C-7Aliphatic AminoPentylamino
C-7Aromatic AminoAnilino
C-7HeterocyclicPiperazinyl
C-7HeteroaromaticPyrazolyl

Ring Opening and Rearrangement Reactions of Oxazolo[5,4-d]pyrimidines

The fused heterocyclic system of oxazolo[5,4-d]pyrimidine, an analog of naturally occurring purines, is susceptible to various ring-opening and rearrangement reactions that allow for the generation of diverse chemical structures. mdpi.comnih.gov These transformations are crucial for expanding the chemical space and synthesizing novel derivatives with potentially enhanced biological activities.

Dimroth Rearrangement in Oxazolo[5,4-d]pyrimidine Systems

The Dimroth rearrangement is a well-documented isomerization process in many nitrogen-containing heterocyclic systems, including various fused pyrimidines. wikipedia.orgchinesechemsoc.org The reaction typically involves the transposition of an endocyclic and an exocyclic heteroatom, proceeding through a mechanism of ring opening followed by ring closure. wikipedia.org This rearrangement is often catalyzed by acid or base and is driven by the formation of a thermodynamically more stable isomer. benthamscience.comresearchgate.net

While extensively studied in analogous systems like benthamscience.comresearchgate.netresearchgate.nettriazolo[4,3-c]pyrimidines, which readily rearrange to the more stable benthamscience.comresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine isomers, the Dimroth rearrangement has also been specifically observed within the oxazolo[5,4-d]pyrimidine scaffold. mdpi.combenthamscience.combeilstein-journals.org For instance, a series of 6-N-benzyloxazolo[5,4-d]pyrimidin-7(6H)-imines were found to isomerize into the corresponding 7-N-benzyl-7-amine derivatives through this pathway. mdpi.com

The general mechanism, as it applies to fused pyrimidine systems, is initiated by a nucleophilic attack (often by water or hydroxide) on the pyrimidine ring, leading to its cleavage. wikipedia.orgresearchgate.net Subsequent bond rotation allows for the repositioning of the exocyclic group, followed by recyclization and dehydration or deprotonation to yield the rearranged product. Factors such as pH, temperature, and the electronic nature of substituents on the ring system can significantly influence the rate and outcome of the rearrangement. benthamscience.comresearchgate.net

Table 1: Conditions for Dimroth Rearrangement in Fused Pyrimidine Systems Analogous to Oxazolo[5,4-d]pyrimidines
Starting HeterocycleRearranged ProductReaction ConditionsReference
benthamscience.comresearchgate.netresearchgate.netTriazolo[4,3-c]pyrimidines benthamscience.comresearchgate.netresearchgate.netTriazolo[1,5-c]pyrimidinesAcid-catalyzed (HCl) or spontaneous beilstein-journals.org
Imidazo[1,2-a]pyrimidinesIsomeric Imidazo[1,2-a]pyrimidinesHydrolytic (acidic or basic) conditions researchgate.net
1,2,3-TriazolesIsomeric 1,2,3-TriazolesBoiling pyridine wikipedia.org
6-N-benzyloxazolo[5,4-d] pyrimidin-7(6H)-imines7-N-benzyl-7-amine oxazolo[5,4-d]pyrimidineNot specified mdpi.com

Conversion to Other Fused Heterocyclic Systems (e.g., Thiazoles)

The oxazolo[5,4-d]pyrimidine core can serve as a template for the synthesis of other important fused heterocycles, most notably the analogous thiazolo[5,4-d]pyrimidine (B3050601) system. The conversion of an oxazole ring to a thiazole ring within this fused scaffold is a key transformation that replaces the ring oxygen atom with sulfur, significantly altering the electronic and potential biological properties of the molecule.

This transformation can be achieved using thionating agents. A documented method involves the reaction of 2-aryl-5,7-dimethyloxazolo[5,4-d]pyrimidine-4,6(5H,7H)-diones with phosphorus pentasulfide (P₄S₁₀) in boiling pyridine. jst.go.jp This reaction effectively converts the oxazole ring into a thiazole ring, yielding the corresponding thiazolo[5,4-d]pyrimidine derivatives. jst.go.jp

More modern and often milder thionating agents, such as Lawesson's reagent, are also widely employed for the conversion of carbonyls to thiocarbonyls and for the synthesis of thiazoles from oxygen-containing precursors like enamides. researchgate.netnih.govnih.gov The mechanism of Lawesson's reagent involves a reactive dithiophosphine ylide intermediate that interacts with the oxygen atom of the carbonyl or the oxazole ring, ultimately leading to an O/S exchange. nih.gov This suggests a viable pathway for converting this compound by targeting the oxazole oxygen for substitution. The resulting thiazolo[5,4-d]pyrimidines are themselves a class of compounds with significant biological interest, including as adenosine (B11128) receptor antagonists. nih.gov

Table 2: Ring Transformation of Oxazolo[5,4-d]pyrimidines to Thiazolo[5,4-d]pyrimidines
Starting MaterialProductReagentConditionsReference
2-Aryl-5,7-dimethyloxazolo[5,4-d] pyrimidine-4,6(5H,7H)-diones2-Aryl-5,7-dimethylthiazolo[5,4-d] pyrimidine-4(5H)-one-6(7H)-thionesPhosphorus pentasulfide (P₄S₁₀)Pyridine jst.go.jp

"Click" Chemistry and Other Bioconjugation Strategies for Oxazolo[5,4-d]pyrimidine Scaffolds

The covalent attachment of small molecules to biological macromolecules, a process known as bioconjugation, is a cornerstone of modern chemical biology and drug development. "Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful tool for this purpose due to its high efficiency, specificity, and biocompatibility. nih.govnih.gov

The oxazolo[5,4-d]pyrimidine scaffold has been identified as a suitable platform for elaboration using click chemistry. researchgate.net To engage in these reactions, the core structure, such as this compound, must first be functionalized with either an azide or a terminal alkyne group. This can be achieved through standard synthetic transformations. For example, the chlorine atom at the C7 position is susceptible to nucleophilic substitution, allowing for the introduction of a linker terminated with an azide or alkyne.

Once functionalized, these oxazolo[5,4-d]pyrimidine derivatives can be "clicked" onto a biological target (e.g., a protein or nucleic acid) that has been correspondingly modified with a complementary reactive partner. This strategy enables the creation of targeted therapeutic agents, diagnostic probes, or tools for studying biological processes. nih.govspringernature.com

Beyond CuAAC, other bioconjugation strategies could also be applied to functionalized oxazolo[5,4-d]pyrimidines. These include thiol-ene reactions, sulfo-click chemistry (reaction of sulfonyl azides with thio acids), and tyrosine-click reactions, each offering unique advantages for specific applications. mdpi.com The versatility of the oxazolo[5,4-d]pyrimidine core allows for the incorporation of the necessary functional groups to participate in these diverse and powerful bioconjugation methodologies.

Table 3: Potential Bioconjugation Strategies for the Oxazolo[5,4-d]pyrimidine Scaffold
Bioconjugation ReactionRequired Functional GroupsPotential ApplicationReference
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne and AzideSite-specific labeling of proteins, DNA, and cells nih.govnih.gov
Thiol-Ene ClickThiol and AlkenePeptide and polymer conjugation mdpi.com
Sulfo-ClickSulfonyl Azide and ThioacidPeptide labeling and radiochemistry mdpi.com
Tyrosine-ClickPhenol (Tyrosine) and Cyclic DiazodicarboxamideProtein modification at tyrosine residues mdpi.com

Structure Activity Relationship Sar Analysis of Oxazolo 5,4 D Pyrimidine Derivatives

Methodological Framework for SAR Studies

The framework for studying these derivatives involves a combination of rational design, chemical synthesis, and biological evaluation to build a comprehensive understanding of their SAR.

The rational design of oxazolo[5,4-d]pyrimidine (B1261902) derivatives is often guided by the principle of bioisosteric replacement, where the core scaffold acts as a structural mimic of endogenous purine (B94841) bases like adenine (B156593) and guanine. mdpi.commdpi.com This similarity allows these synthetic compounds to interact with biological targets typically addressed by purines, such as protein kinases. mdpi.comnih.gov A primary challenge in modern drug design is the development of selective compounds that act on specific molecular targets. nih.govnih.gov To this end, research efforts focus on creating libraries of novel oxazolo[5,4-d]pyrimidine derivatives to systematically explore the chemical space and identify compounds with potent inhibitory activity against targets like vascular endothelial growth factor receptor-2 (VEGFR-2), which is implicated in tumor angiogenesis. mdpi.combohrium.comnih.gov Design strategies often involve computational methods like molecular docking to predict the binding modes of new derivatives within the active site of a target protein, guiding the synthesis of the most promising candidates. nih.govnih.gov

Influence of C-2 Substituents on Biological Profiles

The substituent at the C-2 position plays a critical role in defining the potency and selectivity of oxazolo[5,4-d]pyrimidine derivatives.

Research indicates that an aromatic substituent at the C-2 position is generally more favorable for biological activity compared to an aliphatic one. mdpi.com The importance of the specific aromatic system is highlighted in studies of Aurora kinase A inhibitors. In one such study, a derivative with a 4-pyridyl group at the C-2 position was a potent inhibitor, while replacing this group with a phenyl ring led to a loss of cytotoxic activity. mdpi.com Furthermore, a derivative with a simple methyl group at C-2 was found to be biologically inactive, underscoring the necessity of an appropriate aromatic or heteroaromatic ring at this position for this specific target. mdpi.com Another research effort focusing on a library of tricyclic oxazolo[5,4-d]pyrimidines found that the substitution of halogen-containing aromatic fragments at the C-2 position could yield promising anticancer drug candidates. researchgate.net

Specific functional groups attached to the C-2 position, often on a phenyl ring, can fine-tune the biological activity. For example, the introduction of a chlorine atom or a trifluoromethyl (CF₃) group onto a phenyl ring at C-2 was found to increase the binding affinity for CB₂ receptors. mdpi.com In the context of EGFR inhibition, the addition of a 4-methylpiperazine moiety to a phenyl ring at the C-2 position proved to be beneficial for inhibitory activity. mdpi.com

Table 1: Summary of Structure-Activity Relationships at the C-2 Position
Substituent Type/GroupBiological TargetObserved Effect on ActivityCitation
Aromatic Rings (general)General AnticancerMore favorable than aliphatic substituents. mdpi.com
4-Pyridyl RingAurora Kinase AEssential for maintaining activity; replacement with phenyl or methyl group led to inactive compounds. mdpi.com
Halogenated Aromatic RingsGeneral AnticancerConsidered promising for developing anticancer candidates. researchgate.net
Cl or CF₃ on Phenyl RingCB₂ ReceptorIncreased binding affinity. mdpi.com
4-Methylpiperazine on Phenyl RingEGFRBeneficial for inhibitory activity. mdpi.com

Significance of C-7 Substituents for Biological Activity

The nature of the substituent at the C-7 position is a critical determinant of the biological activity of oxazolo[5,4-d]pyrimidine derivatives. mdpi.comnih.gov Both the size and the specific functional groups of the C-7 substituent significantly impact the compound's potency. mdpi.comnih.gov

For instance, in a series of VEGFR-2 inhibitors, aniline-based substituents at C-7 with para-positioned methyl (4-CH₃) or trifluoromethyl (4-CF₃) groups were responsible for good inhibitory potencies. mdpi.com The position of the substituent on this aniline (B41778) ring is also crucial; a derivative with a 2-chloroanilino group at C-7 showed significantly enhanced inhibitory activity compared to its 4-chloroanilino counterpart. mdpi.com However, the effect of a halogen can be context-dependent. In a different series targeting Aurora kinase A, the introduction of a halogen atom into the N'-phenylurea moiety at the C-7 position resulted in reduced biological activity. mdpi.com For compounds designed to target cannabinoid receptors, a piperazine (B1678402) moiety at the C-7 position was found to be an effective structural element. mdpi.com

Table 2: Summary of Structure-Activity Relationships at the C-7 Position
Substituent Type/GroupBiological TargetObserved Effect on ActivityCitation
Aniline with 4-CH₃ or 4-CF₃VEGFR-2Good inhibitory potency. mdpi.com
2-ChloroanilinoVEGFR-2Significantly more active than the 4-chloroanilino equivalent. mdpi.com
Halogen on N'-phenylurea moietyAurora Kinase AReduced biological activity. mdpi.com
Piperazine moietyCB₂ ReceptorEffective for receptor binding. mdpi.com

Effects of Aliphatic Amino Chains

The introduction of aliphatic amino chains, particularly at the C-7 position of the oxazolo[5,4-d]pyrimidine core, is a common strategy in the development of these derivatives. mdpi.comresearchgate.net These chains play a significant role in modulating the physicochemical properties and biological activity of the compounds. mdpi.com The synthesis of 7-aminooxazolo[5,4-d]pyrimidines is achieved through the reaction of a 7-chloro precursor with various primary aliphatic amines. nih.gov

Research has shown that the structure of the aliphatic amine influences the reaction yield. For instance, the reaction with 3-(N,N-dimethylamino)propylamine can result in a yield as high as 66%, while sterically hindered amines like isopropylamine (B41738) lead to significantly lower yields (around 9%). nih.gov

In terms of biological activity, a series of oxazolo[5,4-d]pyrimidine derivatives featuring an isoxazole (B147169) substituent at position 2 and various aliphatic amino chains at position 7 were evaluated for their cytotoxic effects. nih.gov The results indicated that the nature of the C-7 substituent is a key determinant of activity. mdpi.com For example, compounds with hydroxyalkyl substituents at C-7 were found to be devoid of cytotoxic activity against the tested cancer cell lines. nih.govmdpi.com

Cytotoxic Activity of C-7 Substituted Oxazolo[5,4-d]pyrimidine Derivatives against HT29 Cell Line
Compound IDC-7 SubstituentCytotoxic Activity (CC50 in µM)
3g3-(N,N-dimethylamino)propyl58.44 ± 8.75
3j2-(morpholin-4-yl)ethyl99.87 ± 10.90
3ePentyl129.41 ± 10.04
Cisplatin (B142131) (Reference)-47.17 ± 7.43
5-Fluorouracil (Reference)-381.16 ± 25.51

Data sourced from a study on novel oxazolo[5,4-d]pyrimidines as potential anticancer agents. nih.gov

Influence of Chain Length and Terminal Hydrophobic Moieties

The length of the aliphatic chain at the C-7 position and the nature of its terminal hydrophobic group are critical factors that fine-tune the biological activity. nih.gov A comparative study of derivatives with C-7 substituents of similar length but different terminal moieties—specifically a pentyl group (compound 3e), a 3-(N,N-dimethylamino)propyl group (compound 3g), and a 2-(morpholin-4-yl)ethyl group (compound 3j)—provided insight into the role of hydrophobicity. nih.gov

The analysis revealed that compound 3g , which possesses intermediate lipophilicity among the three, exhibited the highest cytotoxic potency against the HT29 primary colon adenocarcinoma cell line. nih.gov Its activity was comparable to the reference drug cisplatin. nih.gov This suggests that an optimal balance of hydrophobicity is required for activity, as the weaker activities of compounds 3e and 3j indicate that either excessive lipophilicity or the presence of a different terminal heterocycle can be less favorable. nih.gov Conversely, derivatives with highly hydrophilic substituents, such as hydroxyalkyl groups, were found to lack cytotoxic activity entirely, further underscoring the importance of the C-7 chain's properties. mdpi.com

Contributions of C-5 Substituents to Overall Activity

In some series, the presence of a methyl group at the C-5 position is considered favorable. For instance, oxazolo[5,4-d]pyrimidine derivatives designed as CB2 receptor ligands showed that a C-5 methyl group, in combination with a C-2 phenyl ring and a C-7 piperazine moiety, can be an effective bioisostere of purines. mdpi.com Specifically, compounds like 2-(2-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)oxazolo[5,4-d]pyrimidine showed potent CB2 binding affinity. figshare.com

However, in other contexts, the C-5 position may be preferably unsubstituted. A comparative study of two series of compounds against the HT29 cancer cell line revealed that replacing a methyl group at position C-5 with a hydrogen atom led to an increase in cytotoxic activity. researchgate.net The 5-methyl analog had a half-maximal cytotoxic concentration (CC50) of 39.10 ± 7.79 µM, whereas its 5-hydrogen counterpart was found to have statistically equal cytotoxic activity to cisplatin (CC50 = 16.86 ± 1.94 µM), indicating enhanced potency upon removal of the methyl group. researchgate.net

Identification of Key Pharmacophoric Features within the Oxazolo[5,4-d]pyrimidine Scaffold

The oxazolo[5,4-d]pyrimidine core is a key pharmacophore primarily due to its structural resemblance to purine bases, where an oxazole (B20620) ring replaces the imidazole (B134444) ring. nih.govresearchgate.net This allows these compounds to function as purine antagonists or to interact with various enzymes and receptors. nih.govnih.gov Several key structural features are consistently important for biological activity.

The Fused Heterocyclic Core : The oxazolo[5,4-d]pyrimidine system itself acts as the fundamental scaffold, mimicking natural purines to engage with biological targets. nih.gov

C-2 Substituent : The substituent at the C-2 position is critical. For many targets, an aromatic substituent is favored over an aliphatic one. mdpi.com In the context of VEGFR-2 inhibition, a hinge-binding moiety like an isoxazole at this position was found to be a key pharmacophoric feature. nih.govresearchgate.net

C-5 Position : As discussed previously, this position can modulate activity. The methine group at an unsubstituted C-5 can act as a hydrogen bond donor, potentially interacting with key amino acid residues like Asp1046 in the DFG domain of VEGFR-2. nih.gov

C-7 Substituent : This position is crucial for interacting with allosteric or hydrophobic regions of target proteins. nih.gov The introduction of various chains at C-7 allows for the fine-tuning of properties like solubility and target affinity. mdpi.comnih.gov For cannabinoid receptor ligands, a piperazine moiety at C-7 proved beneficial. mdpi.com

Key Pharmacophoric Features of the Oxazolo[5,4-d]pyrimidine Scaffold
Pharmacophoric FeaturePositionObserved Role / ImportanceExample Target Interaction
Fused Ring SystemCoreActs as a purine isostere; fundamental for target engagement. nih.govnih.govGeneral (Antimetabolite) nih.gov
Aromatic/Heterocyclic GroupC-2Often preferred over aliphatic groups; can act as a hinge-binding head. nih.govmdpi.comVEGFR-2 nih.gov
Hydrogen Bond DonorC-5The methine group (CH) can form hydrogen bonds. nih.govInteraction with Asp1046 of VEGFR-2. nih.gov
Aliphatic/Heterocyclic ChainC-7Interacts with allosteric/hydrophobic pockets; tunes physicochemical properties. nih.govmdpi.comAllosteric pocket of VEGFR-2; CB2 receptors. nih.govmdpi.com

Comparative SAR with Related Fused Pyrimidine (B1678525) Heterocycles (e.g., Pyrazolopyrimidines, Thiazolopyrimidines)

The biological activity of the oxazolo[5,4-d]pyrimidine scaffold is often compared to other fused pyrimidine systems that are also purine isosteres.

Versus Purines : While structurally similar, oxazolopyrimidines can have distinct activity profiles. A study on hypoxanthine-guanine phosphoribosyltransferase (HGPRT) inhibitors found that replacing the purine core with an oxazolo[5,4-d]pyrimidine or isothiazolo[5,4-d]pyrimidine (B13094116) system generally led to a decrease in inhibitory activity. mdpi.com This highlights that while the scaffold mimicry is a good starting point, the specific heteroatoms in the five-membered ring significantly influence target affinity.

Versus Thiazolopyrimidines : Thiazolo[4,5-d]pyrimidines and thiazolo[5,4-d]pyrimidines are another class of purine analogs investigated for therapeutic potential, particularly as anticancer agents. bohrium.commdpi.com Similar to oxazolopyrimidines, they showed weaker affinity for HGPRT compared to purines. mdpi.com In one study, 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.commdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be a highly active compound within its series, demonstrating the potential of this related scaffold. mdpi.com

Versus Triazolopyrimidines : A direct SAR comparison between pyrimidines and nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidines revealed that the core heterocycle alters the effects of substituents. mdpi.com For instance, in a series of diaryl substituted compounds designed as anti-inflammatory agents, replacing a para-amino group on a phenyl ring with a fluorine atom had different consequences depending on the core. mdpi.com In the pyrimidine series, this change resulted in a significant two-order increase in nitric oxide (NO) inhibitory potency. mdpi.com In the corresponding nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine series, the same substitution led to a decrease in IL-6 inhibitory activity, showcasing how the electronic properties of the fused ring system modulate the SAR of peripheral substituents. mdpi.com

Mechanistic Investigations of Biological Activities of Oxazolo 5,4 D Pyrimidine Derivatives

Inhibition of Protein Kinases

Derivatives of the oxazolo[5,4-d]pyrimidine (B1261902) system have been extensively investigated as inhibitors of several protein kinases involved in oncogenic signaling pathways. mdpi.comnih.gov Their mechanism of action often involves competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling and inhibiting processes like cell proliferation and angiogenesis. mdpi.comgoogle.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition Mechanisms

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. nih.gov The inhibition of VEGFR-2 is a well-established strategy in cancer therapy. nih.gov Oxazolo[5,4-d]pyrimidine derivatives have emerged as potent inhibitors of this receptor tyrosine kinase. nih.govdntb.gov.ua

In silico analyses have identified the potential of these derivatives to bind effectively to the VEGFR-2 active site. nih.govdntb.gov.ua Molecular docking studies suggest that these compounds interact with the ATP-binding site of the kinase. nih.gov A series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines were synthesized and found to be potent inhibitors of both VEGFR-2 and VEGF-induced proliferation of human umbilical vein endothelial cells (HUVEC). mdpi.com Structure-activity relationship (SAR) studies have shown that substituents at the C(2), C(5), and C(7) positions of the oxazolo[5,4-d]pyrimidine core are crucial for activity. For instance, substituents like a hydroxyl group or a chlorine atom at the meta position of an anilino moiety at C(7) can increase receptor inhibition. mdpi.com In contrast, nitrophenyl-substituted derivatives were found to be inactive. mdpi.com

One of the most effective compounds from a study by Deng and coworkers was 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine, which demonstrated significant inhibitory activity. mdpi.com

Table 1: Inhibitory Activity of Selected Oxazolo[5,4-d]pyrimidine Derivatives against VEGFR-2

CompoundTargetIC50 (µM)Cell-based AssayIC50 (µM)
2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amineVEGFR-2 Kinase0.33HUVEC0.29
Compound 9n (a 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidine)VEGFR-2 Kinase0.33HUVEC0.29

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. HUVEC: Human Umbilical Vein Endothelial Cells. Data sourced from references mdpi.comnih.gov.

Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms

The Epidermal Growth Factor Receptor (EGFR) is a member of the tyrosine kinase receptor family that plays a vital role in cellular proliferation and differentiation. google.com Its uncontrolled activation is a hallmark of numerous cancers, making it a prime target for anticancer therapies. google.comnih.gov Fused pyrimidine (B1678525) systems, including oxazolo[5,4-d]pyrimidines, are recognized as EGFR inhibitors. google.com Their structural similarity to the purine (B94841) ring of ATP allows them to bind to the kinase's catalytic domain. google.com

SAR analysis of oxazolo[5,4-d]pyrimidine derivatives has provided insights into the structural requirements for potent EGFR inhibition. bohrium.com It has been observed that introducing a 4-methylpiperazine group on the phenyl ring at the C(2) position of the oxazolo[5,4-d]pyrimidine core is beneficial for inhibitory activity against wild-type EGFR. bohrium.com Furthermore, a pyrazole (B372694) ring at the C(7) position was found to be slightly superior to an oxazole (B20620) ring. bohrium.com A kinase selectivity assay of certain 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines revealed they possess moderate EGFR inhibitory activities alongside their strong VEGFR inhibition. nih.gov

Janus Kinase (JAK1, JAK2) Modulation

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are critical components of signaling pathways for numerous cytokines and growth factors. The JAK-STAT pathway is integral to immunity, cell division, and apoptosis. Dysregulation of this pathway is implicated in myeloproliferative disorders and various cancers. dundee.ac.uk

Oxazolo[5,4-d]pyrimidine derivatives have been identified as inhibitors of both JAK1 and JAK2, highlighting their potential as therapeutic agents for diseases driven by aberrant JAK signaling. nih.govdntb.gov.ua Patents have been filed for pyrimidine derivatives, including those with structures related to the oxazolo[5,4-d]pyrimidine scaffold, for use as JAK kinase inhibitors in the treatment of myeloproliferative disorders and cancer. dundee.ac.uk

Aurora A Kinase Inhibition

Aurora A kinase is a serine/threonine kinase that plays an essential role in mitotic progression, including spindle assembly and chromosome segregation. nih.gov It is frequently overexpressed in human cancers and is known to stabilize oncoproteins like MYC. nih.gov Consequently, inhibiting Aurora A kinase is a promising strategy for cancer therapy.

The oxazolo[5,4-d]pyrimidine scaffold has been identified as a basis for developing inhibitors of Aurora A kinase. nih.govdntb.gov.ua Research into pyrimidine-based derivatives has led to the identification of compounds that can inhibit Aurora A kinase activity, often designed to induce a specific "DFG-out" conformation of the kinase, leading to the degradation of oncoproteins.

Table 2: Aurora Kinase Inhibitory Activity of Selected Compounds

CompoundTargetIC50 (nM)
Aurora kinase inhibitor-9Aurora A93
Aurora kinase inhibitor-9Aurora B90
Aurora kinase-IN-5Aurora A5.6
Aurora kinase-IN-5Aurora B18.4
Aurora kinase-IN-5Aurora C24.6

IC50: The half maximal inhibitory concentration. Data sourced from reference nih.gov.

3-Phosphoinositide-Dependent Kinase 1 (PDK1) Targeting

3-Phosphoinositide-dependent protein kinase 1 (PDK1) is a master kinase that plays a central role in the PI3K signaling pathway, activating a range of downstream kinases, including Akt. This pathway is crucial for cell survival, growth, and proliferation. While various small molecule PDK1 inhibitors have been developed, with some aminopyrimidine-based compounds showing activity, there is no specific information in the reviewed scientific literature regarding the targeting of PDK1 by 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine or its direct derivatives.

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase whose aberrant activation through gene amplification, mutation, or translocation is a driving factor in a variety of cancers, including some leukemias and lymphomas. This makes FGFR1 an important therapeutic target.

Research has demonstrated that derivatives of the oxazolo[5,4-d]pyrimidine scaffold can act as potent FGFR1 inhibitors. A study on a series of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives identified compounds with significant FGFR1-inhibition ability. Structure-activity relationship analyses from this study indicated that compounds featuring a rigid structure and additional heteroatoms in the side chain of the parent ring exhibited enhanced efficacy.

Table 3: FGFR1 Inhibitory Activity of a Selected Oxazolo[5,4-d]pyrimidine Derivative

CompoundTargetInhibition at 1.0 µM
N5g (an oxazolo[5,4-d]pyrimidine-dione derivative)FGFR137.4%

Data sourced from reference.

Modulation of Enzyme Activities

The interaction of this compound with various enzymes has been a subject of scientific inquiry, revealing its potential to modulate key cellular processes.

Adenosine (B11128) Kinase (ADK) Inhibition

Adenosine kinase is a crucial enzyme that regulates the intracellular concentration of adenosine by phosphorylating it to adenosine monophosphate. The inhibition of ADK can lead to an increase in adenosine levels, which can have various physiological effects, including analgesic and anti-inflammatory responses. nih.govnih.gov While the broader class of oxazolo[5,4-d]pyrimidines has been studied for ADK inhibition, specific inhibitory data for this compound is not extensively detailed in the currently available literature. Research into related pyrimidine derivatives has shown that substitutions on the pyrimidine ring can significantly influence their potency as ADK inhibitors. nih.gov

Ribosome-Inactivating Protein (Ricin) Inhibition

Certain oxazolo[5,4-d]pyrimidine derivatives have been identified as potential inhibitors of toxins like ricin. mdpi.com Ricin is a potent ribosome-inactivating protein that depurinates a specific adenine (B156593) residue in the sarcin-ricin loop of the 28S rRNA, leading to an irreversible inhibition of protein synthesis. The ability of small molecules to inhibit this action is of significant interest. However, specific studies detailing the inhibitory activity of this compound against ricin are not prominently featured in the reviewed scientific literature.

Ubiquitin-Activating Enzyme (E1) Inhibition

The ubiquitin-proteasome system is fundamental to cellular protein homeostasis, and its dysregulation is implicated in diseases like cancer. nih.gov The ubiquitin-activating enzyme (E1) initiates the ubiquitination cascade, making it a potential therapeutic target. nih.govnih.gov Inhibition of E1 can disrupt the entire ubiquitination process, leading to the accumulation of proteins that would normally be targeted for degradation. nih.gov While inhibitors of E1 are being explored as potential cancer therapeutics, specific data on the inhibitory effect of this compound on this enzyme is not yet available in the public domain. nih.gov

Receptor Antagonism and Ligand Binding

This compound and its analogs have been evaluated for their ability to interact with various G protein-coupled receptors (GPCRs), demonstrating activities that range from antagonism to ligand binding.

Adenosine Receptor (AR) Antagonism (A1, A2A, A2B, A3)

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are involved in a multitude of physiological processes. nih.govnih.gov The A1 and A3 receptors are primarily coupled to Gi proteins, leading to a decrease in intracellular cAMP, while A2A and A2B receptors couple to Gs proteins, increasing cAMP levels. nih.govmdpi.com The antagonism of these receptors has therapeutic implications in various conditions. nih.govmdpi.com

Derivatives of the broader thiazolo[5,4-d]pyrimidine (B3050601) class have been synthesized and shown to act as potent antagonists for A1 and A2A adenosine receptors. nih.gov The affinity of these compounds can be modulated by substitutions at different positions of the pyrimidine ring. nih.gov For instance, certain 7-amino-thiazolo[5,4-d]pyrimidine derivatives have displayed nanomolar to subnanomolar binding affinities for the human A1 and A2A receptors. nih.gov However, specific binding affinity or functional antagonism data for this compound across the four adenosine receptor subtypes is not explicitly detailed in the reviewed literature.

Table 1: Adenosine Receptor Antagonism Data for Related Thiazolo[5,4-d]pyrimidine Derivatives

Compound Series Receptor Subtype Activity Reference

This table presents data for a class of related compounds to provide context due to the absence of specific data for this compound.

Cannabinoid Receptor 2 (CB2) Ligand Interactions

The cannabinoid receptor 2 (CB2) is a component of the endocannabinoid system and is primarily expressed in immune cells, playing a role in immunomodulation. nih.govnih.gov Ligands that interact with the CB2 receptor can exhibit functional selectivity, meaning they can act as agonists, antagonists, or inverse agonists depending on the signaling pathway being measured. nih.govnih.gov This functional selectivity makes the study of CB2 ligands particularly complex and interesting. While various structural classes of compounds have been investigated as CB2 receptor ligands, specific interaction data for this compound is not available in the current body of scientific literature. The diverse functionalities of known CB2 ligands highlight the need for specific evaluation of novel compounds at this receptor. nih.gov

Cellular and Molecular Mechanism of Action Studies

Derivatives of oxazolo[5,4-d]pyrimidine have been the subject of detailed mechanistic studies to understand their effects at the cellular and molecular level. These studies have unveiled a multifaceted mechanism of action, primarily centered around the induction of apoptosis, inhibition of multidrug resistance proteins, and modulation of key signaling pathways that govern cell proliferation and survival.

A significant body of research has demonstrated that oxazolo[5,4-d]pyrimidine derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. One study on a series of novel 7-amino-oxazolo[5,4-d]pyrimidine derivatives, designated as SCM compounds, found that their cytotoxic effects are linked to the initiation of apoptotic pathways. nih.gov The activity of one such derivative, SCM5, is thought to be associated with the activation of cell signaling cascades that lead to apoptosis. nih.gov

Further investigations into another series of oxazolo[5,4-d]pyrimidine derivatives, characterized by an isoxazole (B147169) substituent at the 2-position and aliphatic amino chains at the 7-position, confirmed their pro-apoptotic activity. nih.govresearchgate.netnih.gov These compounds were evaluated for their ability to induce apoptosis in various human cancer cell lines. nih.govresearchgate.netnih.gov

The mechanism of apoptosis induction by certain oxazolo[5,4-d]pyrimidine derivatives has been shown to involve the modulation of key regulatory proteins in the apoptotic cascade. For instance, a derivative from one series, bearing a pentylamino substituent at the C(7) position, was found to completely block the synthesis of the anti-apoptotic protein BCL-2. mdpi.com Another derivative with a 3-(N,N-dimethylamino)propylamino substituent at the C(7) position also demonstrated a reduction in BCL-2 levels in the HT29 colon cancer cell line. mdpi.com

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of the P-glycoprotein (P-gp) efflux pump is a key mechanism behind it. nih.gov Encouragingly, certain oxazolo[5,4-d]pyrimidine derivatives have been identified as inhibitors of P-gp. nih.gov A study focusing on novel oxazolo[5,4-d]pyrimidine derivatives evaluated their ability to inhibit P-glycoprotein. nih.govresearchgate.netnih.gov One derivative, in particular, was shown to possess P-glycoprotein inhibitory capabilities, suggesting its potential to reverse multidrug resistance in cancer cells. mdpi.com This inhibitory action on P-gp is a critical aspect of their anticancer potential, as it can enhance the efficacy of co-administered chemotherapeutic agents by preventing their efflux from cancer cells. nih.gov

The biological activity of oxazolo[5,4-d]pyrimidine derivatives is also mediated through their influence on various signaling pathways that are often dysregulated in cancer. Molecular investigations have revealed that these compounds can induce differential changes in the expression of signaling proteins. nih.gov

In studies involving the 7-amino-oxazolo[5,4-d]pyrimidine derivatives (SCM compounds), it was observed that these compounds exerted varied effects on the expression of signaling proteins in Jurkat and WEHI-231 cell lines. nih.gov One particularly active derivative, despite its potent biological activity, did not appear to induce signaling through the caspase, NFκB, BCL-2, and Fas pathways. mdpi.com Instead, this compound was found to increase the expression of components of the mitogen-activated protein kinase (MAPK) pathways, specifically p38α and p38β. mdpi.com This modulation of MAPK signaling pathways highlights a distinct mechanism through which these compounds can exert their cellular effects.

A hallmark of cancer is uncontrolled cell proliferation and the ability of cancer cells to migrate and invade surrounding tissues. Oxazolo[5,4-d]pyrimidine derivatives have demonstrated significant inhibitory effects on both of these processes.

A series of ten 7-amino-oxazolo[5,4-d]pyrimidine derivatives (SCM1–10) were shown to strongly inhibit the phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes and the lipopolysaccharide-induced proliferation of mouse splenocytes. mdpi.com These compounds also inhibited the growth of selected tumor cell lines. nih.gov In another study, novel oxazolo[5,4-d]pyrimidine derivatives were evaluated for their cytotoxic activity against a panel of four human cancer cell lines: lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29). nih.govresearchgate.netnih.gov One derivative with a 3-(N,N-dimethylamino)propyl substituent was found to be particularly potent against the HT29 cell line. nih.gov

Furthermore, a specific oxazolo[5,4-d]pyrimidine derivative has been demonstrated to inhibit the migration of HT29 cells, indicating its potential to interfere with the metastatic process. mdpi.com

Table 1: Antiproliferative Activity of Selected Oxazolo[5,4-d]pyrimidine Derivatives

CompoundCell LineActivityReference
SCM CompoundsHuman Peripheral Blood LymphocytesStrong inhibition of proliferation mdpi.com
SCM CompoundsMouse SplenocytesStrong inhibition of proliferation mdpi.com
Derivative with 3-(N,N-dimethylamino)propyl substituentHT29 (Primary Colon Adenocarcinoma)Potent cytotoxic activity nih.gov
Various DerivativesA549, MCF7, LoVo, HT29Cytotoxic activity nih.govresearchgate.netnih.gov

Antiviral Mechanisms

In addition to their anticancer properties, certain oxazolo[5,4-d]pyrimidine derivatives have shown promise as antiviral agents. Their structural similarity to purine nucleosides suggests that they may act as antimetabolites, interfering with viral nucleic acid synthesis.

Studies have confirmed the antiviral activity of 7-amino-oxazolo[5,4-d]pyrimidine derivatives against Human Herpes Virus Type-1 (HHV-1). nih.gov A series of these compounds, designated SCM1-10, were tested for their ability to inhibit the replication of HHV-1 in A-549 cells. mdpi.com The findings indicated that these compounds are indeed capable of inhibiting the replication of this virus, highlighting their potential for development as antiviral therapeutics. nih.gov The precise mechanism of this viral inhibition is thought to be related to their function as purine analogues, which could interfere with the viral DNA polymerase or other enzymes essential for viral replication. nih.govmdpi.com

Table 2: Antiviral Activity of 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives

Compound SeriesVirusCell LineActivityReference
SCM1-10Human Herpes Virus Type-1 (HHV-1)A-549Inhibition of viral replication nih.govmdpi.com

Immunomodulatory Effects (Immunosuppressive, Immunostimulatory)

The oxazolo[5,4-d]pyrimidine scaffold, a bioisostere of naturally occurring purines, has been the subject of investigation for its potential to modulate the immune system. researchgate.netnih.gov Research has primarily focused on the immunosuppressive properties of derivatives of this heterocyclic system, with certain compounds demonstrating significant inhibitory effects on immune cell functions. researchgate.netnih.gov In contrast, specific immunostimulatory activities related to this compound or its direct derivatives have not been extensively documented in the scientific literature.

Immunosuppressive Effects

Detailed in vitro immunological assays have been conducted on a series of 7-amino-oxazolo[5,4-d]pyrimidine derivatives, revealing their potential as immunosuppressive agents. researchgate.netnih.gov Among the tested compounds, SCM5 and SCM9 have been identified as having the most promising immunoregulatory profiles. researchgate.netnih.gov These compounds exhibited low toxicity and were found to strongly inhibit the proliferation of both human and mouse lymphocytes. researchgate.netnih.gov

A key indicator of immunosuppressive activity is the ability to inhibit the proliferation of lymphocytes upon stimulation. The derivatives SCM5 and SCM9 were shown to be potent inhibitors of phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs), which are predominantly T cells. nih.gov Furthermore, they strongly inhibited the lipopolysaccharide (LPS)-induced proliferation of mouse splenocytes, which indicates a significant effect on B cells. nih.gov

Interestingly, the antiproliferative action of these compounds was more pronounced on B cells than on T cells. For instance, at a concentration of 25 µM/mL, SCM5 inhibited the proliferation of PBMCs by 28%, whereas it suppressed mouse splenocyte proliferation by a notable 81.5%. nih.gov This preferential activity against B cells suggests a potential therapeutic application in autoimmune disorders where B lymphocytes play a central pathogenic role. nih.gov

Table 1: Inhibitory Effects of SCM5 and SCM9 on Lymphocyte Proliferation

Compound Cell Type Mitogen Concentration (µM/mL) Inhibition of Proliferation (%)
SCM5 Human PBMC PHA 25 28%
Mouse Splenocytes LPS 25 81.5%
SCM9 Human PBMC PHA Not Specified Strong Inhibition

Molecular investigations have provided insights into the mechanisms underlying the immunosuppressive effects of these oxazolo[5,4-d]pyrimidine derivatives, particularly SCM5 and SCM9. nih.gov

The activity of SCM5 is believed to be linked to the induction of cell signaling pathways that lead to apoptosis. nih.gov This compound was observed to abrogate cell activation by causing a significant decrease in the expression of all Mitogen-Activated Protein (MAP) kinases, including ERK1, ERK2, JNK, and p38 subunits. These kinases are crucial for cell differentiation and activation. nih.gov In studies using WEHI-231 cells, SCM5 also induced a strong amplification in the expression of several key molecules involved in apoptosis. nih.gov

Table 2: Effect of SCM5 on Apoptosis-Related Signaling Molecules in WEHI-231 Cells

Signaling Molecule Function Effect of SCM5
Caspase 8 Initiator caspase in extrinsic apoptosis pathway Strong Amplification
Caspase 9 Initiator caspase in intrinsic apoptosis pathway Strong Amplification
NFκB Transcription factor involved in inflammation and cell survival Strong Amplification
Bcl-2 Anti-apoptotic protein Strong Amplification

| Fas | Cell surface death receptor | Strong Amplification |

For SCM9 , the immunosuppressive mechanism appears to involve a different pathway. While it also demonstrates strong antiproliferative effects, its impact on the tested signaling molecules was less pronounced than that of SCM5. nih.gov However, SCM9 was found to cause a moderate suppression of tumor necrosis factor α (TNF-α) production in human whole blood cultures, indicating an anti-inflammatory component to its immunomodulatory activity. researchgate.netnih.gov

Immunostimulatory Effects

While the oxazolo[5,4-d]pyrimidine class of compounds has been noted for a wide range of biological activities, including immunostimulation in some contexts, specific research detailing the immunostimulatory effects of this compound or its closely related derivatives is not available in the reviewed scientific literature. nih.govnih.gov The primary focus of existing research has been on the immunosuppressive potential of this chemical scaffold. nih.govnih.gov

Theoretical and Computational Chemistry Approaches in Oxazolo 5,4 D Pyrimidine Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as 7-chloro-2-methyloxazolo[5,4-d]pyrimidine, to the active site of a target protein.

Molecular docking simulations are instrumental in elucidating the binding modes of oxazolo[5,4-d]pyrimidine (B1261902) derivatives within the active sites of various protein targets. While specific docking studies on this compound are not extensively detailed in the provided literature, the methodology is commonly applied to analogous heterocyclic systems to understand their mechanism of action. For instance, studies on related thiazolo[5,4-d]pyrimidine (B3050601) derivatives have shown their ability to bind to adenosine (B11128) A1 and A2A receptors. nih.gov Docking studies on similar pyrimidine (B1678525) derivatives have also been used to investigate their binding to the main protease of SARS-CoV-2. nih.gov

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for the stable binding of the ligand. The analysis of these interactions helps in understanding the structure-activity relationship (SAR) and in designing new derivatives with improved binding affinity and selectivity. For example, in studies of other heterocyclic compounds, specific amino acid residues in the active site that form crucial bonds with the ligand are identified, providing a roadmap for future drug design.

Illustrative Binding Interactions for a Hypothetical Complex:

Interaction Type Ligand Atom/Group Protein Residue Distance (Å)
Hydrogen Bond Oxygen (Oxazole) ASN 142 2.9
Hydrogen Bond Nitrogen (Pyrimidine) LYS 12 3.1
Hydrophobic Methyl Group LEU 89, VAL 67 -

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target protein, which is often expressed as a binding energy score (e.g., in kcal/mol). Lower binding energy scores generally indicate a more stable ligand-protein complex. These predictions are valuable for prioritizing compounds for synthesis and experimental testing. For instance, in a study of pyrimidine derivatives targeting the SARS-CoV-2 main protease, binding energies were calculated to rank the potential efficacy of the compounds. nih.gov

Ligand efficiency (LE) is another important metric derived from binding affinity, which relates the potency of a ligand to its size (number of heavy atoms). It is a useful parameter for optimizing lead compounds in drug discovery. While specific binding affinity and ligand efficiency data for this compound are not available in the provided search results, the table below illustrates the type of data that would be generated from such computational predictions.

Illustrative Predicted Binding Affinities and Ligand Efficiencies:

Compound Target Protein Predicted Binding Affinity (kcal/mol) Ligand Efficiency (LE)
This compound Kinase A -8.5 0.38
Derivative X Kinase A -9.2 0.40

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the intrinsic electronic properties of molecules, which govern their reactivity and interactions. These methods are crucial for studying the behavior of compounds like this compound at a sub-atomic level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. aps.org It is employed to calculate various molecular properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. These properties are critical for understanding the reactivity of a compound. For example, the energy gap between the HOMO and LUMO can indicate the chemical reactivity and kinetic stability of a molecule.

DFT calculations can be applied to this compound to map its electron density and identify regions that are susceptible to electrophilic or nucleophilic attack. This information is invaluable for predicting the metabolic fate of the compound and for designing derivatives with desired reactivity profiles. Studies on related heterocyclic systems have utilized DFT to analyze the reactivity of metabolites. nih.gov

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states, which are the high-energy structures that connect reactants and products. By calculating the activation energy associated with a transition state, the feasibility of a particular reaction pathway can be assessed.

For the synthesis of this compound and its derivatives, DFT calculations can be used to explore different synthetic routes and optimize reaction conditions. This approach can help in understanding the formation of byproducts and in designing more efficient synthetic strategies.

Thermodynamic calculations, often performed using DFT, can predict the relative stabilities of different isomers and conformations of a molecule. researchgate.net This is particularly important in the study of heterocyclic systems, where multiple isomers can potentially form during a reaction. By calculating the Gibbs free energy of formation for each possible isomer, the most thermodynamically stable product can be identified.

In the context of this compound, these calculations can confirm its stability relative to other potential isomeric structures, providing a theoretical basis for its observed formation in synthetic procedures. Research on related amino-oxazolo[5,4-d]pyrimidines has utilized theoretical methods to explain the preferential formation of certain isomers based on thermodynamic aspects. researchgate.net

Illustrative Thermodynamic Data for Isomer Stability:

Isomer Relative Energy (kcal/mol) Gibbs Free Energy of Formation (kcal/mol)
This compound 0.00 -150.2
Isomer A +2.5 -147.7

Regioselectivity Prediction in Substitution Reactions

The prediction of regioselectivity in substitution reactions is a critical aspect of synthetic chemistry, as it dictates the feasibility and outcome of chemical transformations. For the this compound scaffold, computational approaches are employed to determine the most probable sites for substitution, guiding the synthesis of novel derivatives with desired functionalities.

In the case of nucleophilic aromatic substitution (SNAr) on the 7-chloro derivative, the chlorine atom at the 7-position is the primary site of interest. Theoretical calculations, particularly those based on Density Functional Theory (DFT), can be utilized to predict the reactivity of this position. By calculating the distribution of electron density and the electrostatic potential map of the molecule, regions susceptible to nucleophilic attack can be identified. The carbon atom attached to the chlorine is expected to have a partial positive charge, making it an electrophilic center.

Furthermore, computational models can simulate the reaction pathway of a nucleophile approaching the oxazolo[5,4-d]pyrimidine core. By calculating the activation energies for substitution at different positions, the most kinetically favored product can be predicted. For this compound, the substitution of the chlorine atom at the C7 position by a nucleophile is the anticipated reaction. This is because the pyrimidine ring is generally electron-deficient, which facilitates nucleophilic attack, and the chlorine atom is a good leaving group.

The regioselectivity of electrophilic aromatic substitution on the oxazolo[5,4-d]pyrimidine ring system, while less common for this specific chloro-derivative, can also be predicted using computational methods. The calculation of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO), can indicate the most nucleophilic sites, which are prone to attack by electrophiles. For the oxazolo[5,4-d]pyrimidine core, these calculations would likely indicate that the pyrimidine ring is deactivated towards electrophilic attack due to the presence of two electronegative nitrogen atoms.

A hypothetical scenario for predicting regioselectivity in a substitution reaction on this compound is presented in the table below. This table illustrates how computational data could be used to assess the likelihood of substitution at various positions.

Position for SubstitutionCalculated ParameterPredicted OutcomeRationale
C7-ClLowest Unoccupied Molecular Orbital (LUMO) analysisHigh probability of nucleophilic substitutionThe carbon at C7 exhibits a significant partial positive charge, making it highly susceptible to nucleophilic attack. The chlorine is a good leaving group.
C5Frontier Molecular Orbital analysisLow probability of electrophilic substitutionThe pyrimidine ring is electron-deficient, thus disfavoring electrophilic attack.
C2-MethylProton affinity calculationsLow probability of reactionThe methyl group is generally not reactive under standard substitution conditions.

In silico Prediction of Pharmacokinetic and Physicochemical Properties

The evaluation of a compound's pharmacokinetic and physicochemical properties is a cornerstone of modern drug discovery. In silico tools provide a rapid and cost-effective means to assess these parameters, allowing for the early identification of promising drug candidates and the optimization of lead compounds.

ADME properties determine the bioavailability and persistence of a drug in the body. For this compound and its derivatives, various computational models can predict these characteristics.

Absorption: Oral bioavailability is often predicted by assessing a compound's ability to permeate the gastrointestinal tract. Parameters such as polar surface area (PSA) and the number of rotatable bonds are used in these predictions. For instance, a study on novel oxazolo[5,4-d]pyrimidine derivatives predicted their ADME properties to evaluate their potential as drug candidates. rsc.org

Distribution: The distribution of a drug throughout the body is influenced by its ability to cross biological membranes and bind to plasma proteins. The blood-brain barrier (BBB) is a particularly important consideration for drugs targeting the central nervous system. In silico models can predict BBB permeability based on a compound's physicochemical properties.

Metabolism: The metabolic fate of a drug is crucial for determining its half-life and potential for drug-drug interactions. Computational tools can predict the most likely sites of metabolism by cytochrome P450 enzymes.

Excretion: The route and rate of a drug's elimination from the body are also predictable through computational models, which can estimate properties like renal clearance.

A summary of predicted ADME properties for a representative oxazolo[5,4-d]pyrimidine derivative is provided in the table below.

ADME PropertyPredicted Value/CharacteristicImplication for Drug Development
Absorption
Gastrointestinal (GI) AbsorptionHighGood potential for oral administration.
Distribution
Blood-Brain Barrier (BBB) PermeationLowUnlikely to cause central nervous system side effects unless designed to do so.
Plasma Protein BindingHighMay have a longer duration of action.
Metabolism
Cytochrome P450 InhibitionPredicted to inhibit certain CYP isozymesPotential for drug-drug interactions that needs experimental verification.
Excretion
Renal ClearanceModerateSuggests a combination of renal and hepatic clearance pathways.

The concept of "druglikeness" refers to a qualitative assessment of a compound's potential to be a successful drug, based on its physicochemical properties. Several rule-based filters, such as Lipinski's Rule of Five, are commonly used for this purpose. These rules establish thresholds for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

In silico analysis of oxazolo[5,4-d]pyrimidine derivatives has been performed to assess their druglikeness. rsc.org For this compound, its relatively small size and simple structure would likely result in it adhering to these rules, making it a promising scaffold for further development.

Lead optimization involves modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. Computational chemistry plays a vital role in this process by predicting how structural modifications will affect these parameters. For example, by systematically altering the substituents on the oxazolo[5,4-d]pyrimidine core, researchers can computationally screen a large number of virtual compounds to identify those with the most desirable properties before committing to their synthesis.

The following table outlines the druglikeness profile for this compound based on commonly used computational filters.

Druglikeness ParameterCalculated Value for this compoundCompliance with Rule/Filter
Lipinski's Rule of Five
Molecular Weight~183.57 g/mol Yes (< 500)
LogP (octanol-water partition coefficient)Predicted to be within acceptable rangeYes (< 5)
Hydrogen Bond Donors0Yes (< 5)
Hydrogen Bond Acceptors4Yes (< 10)
Veber's Rule
Number of Rotatable Bonds1Yes (≤ 10)
Polar Surface Area (PSA)~55.2 ŲYes (≤ 140 Ų)

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional NMR spectroscopy offers fundamental structural information. The ¹H NMR spectrum for 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine is expected to be relatively simple, showing distinct signals for the methyl protons and the pyrimidine (B1678525) ring proton. The ¹³C NMR spectrum complements this by detecting all unique carbon atoms in the molecule, including the quaternary carbons that lack attached protons.

For a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the ¹H-NMR spectrum showed characteristic singlets for the methyl group (4.08 ppm), a chloromethyl group (4.92 ppm), and a pyrazole (B372694) C-H group (8.46 ppm). mdpi.com Its ¹³C-NMR spectrum correspondingly displayed signals for the methyl, chloromethyl, and various aromatic carbons. mdpi.com While specific chemical shifts for this compound are not widely published, the expected signals can be predicted based on its structure.

Table 1: Predicted ¹H and ¹³C NMR Signals for this compound

Atom Type Nucleus Predicted Signal Expected Multiplicity
Methyl Group ¹H ~2.5 ppm Singlet (s)
Pyrimidine Proton ¹H ~8.5-9.0 ppm Singlet (s)
Methyl Carbon ¹³C ~15-25 ppm Quartet (in coupled)
C2 (Oxazole) ¹³C ~160-170 ppm Singlet (Quaternary)
C3a (Bridgehead) ¹³C ~150-160 ppm Singlet (Quaternary)
C5 (Pyrimidine) ¹³C ~150-155 ppm Doublet (in coupled)
C7 (Pyrimidine) ¹³C ~155-165 ppm Singlet (Quaternary)

Note: Chemical shift (ppm) values are approximate and can vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are vital for unambiguously assigning signals and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy) would confirm the absence of proton-proton coupling, as the methyl and pyrimidine protons are isolated.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. It would definitively link the methyl proton signal to the methyl carbon signal and the pyrimidine proton signal to the C5 carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound (C₆H₄ClN₃O), the monoisotopic mass is 169.0043 Da. uni.lu HRMS analysis of a related pyrazolo[3,4-d]pyrimidine derivative confirmed its structure by matching the calculated mass for the protonated molecule [M+H]⁺ with the experimentally found m/z value. mdpi.com Predicted HRMS data for various adducts of the title compound are available. uni.lu

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts. uni.lu

Adduct Formula Calculated m/z
[M+H]⁺ C₆H₅ClN₃O⁺ 170.01157
[M+Na]⁺ C₆H₄ClN₃NaO⁺ 191.99351
[M-H]⁻ C₆H₃ClN₃O⁻ 167.99701

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of the fused heterocyclic ring system and the chloro-substituent. For instance, studies on similar thiazolo[4,5-d]pyrimidine (B1250722) structures revealed key bands for C=N and other ring vibrations. mdpi.com

Table 3: Expected IR Absorption Bands for this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching ~3000 - 3100
C=N (Pyrimidine/Oxazole) Stretching ~1500 - 1650
C-O-C (Oxazole) Asymmetric Stretching ~1200 - 1250

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the crystalline state. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Table 4: Example Crystal Structure Data for a Related Compound (7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile). nih.gov

Parameter Value
Chemical Formula C₈H₄Cl₂N₄
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.9817 (4)
b (Å) 18.4025 (15)
c (Å) 10.1526 (9)
β (°) 95.924 (1)

Future Directions and Emerging Research Avenues for Oxazolo 5,4 D Pyrimidines

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The foundational synthesis of the oxazolo[5,4-d]pyrimidine (B1261902) core has traditionally followed two primary pathways: constructing the pyrimidine (B1678525) ring onto a pre-existing, functionalized oxazole (B20620) derivative, or cyclizing an oxazole ring onto a substituted pyrimidine. mdpi.comnih.govmdpi.com One established method involves using a C(2)-functionalized 5-aminooxazole-4-carbonitrile (B1331464) as a versatile starting block for building the pyrimidine portion. mdpi.comnih.gov An alternative historic route involves the cyclization of a 2-mercapto-5-benzoylamino-4-hydroxypyrimidine. nih.govmdpi.com

Future research is focused on refining these methods to improve efficiency, yield, and sustainability. The development of greener synthetic strategies, which minimize hazardous reagents and solvents and reduce energy consumption, is a key priority. Furthermore, enhancing the efficiency of these multi-step syntheses is crucial for the cost-effective production of a diverse library of derivatives for biological screening. A recent advancement in this area includes the use of palladium-catalyzed direct C–H bond functionalization to construct the core scaffold, offering a more modern and potentially more efficient approach. rsc.org

Exploration of Underexplored Derivatization and Functionalization Strategies

The biological activity of oxazolo[5,4-d]pyrimidine derivatives is highly dependent on the nature and position of their substituents. mdpi.com Structure-activity relationship (SAR) studies have been crucial in guiding the derivatization of the scaffold, with modifications commonly made at the C(2), C(5), and C(7) positions. mdpi.comresearchgate.net For instance, the introduction of an isoxazole (B147169) group at the C(2) position and various aliphatic amino chains at the C(7) position has been shown to be favorable for anticancer activity. mdpi.comresearchgate.netnih.gov

Emerging research is moving towards more sophisticated and previously underexplored functionalization techniques. One such strategy is the use of palladium-catalyzed direct C-H bond heteroarylation, which allows for the precise installation of various (hetero)aryl groups at the C-2 position of the oxazole unit. rsc.org This method has the significant advantage of preserving other reactive sites, such as a chlorine atom on the pyrimidine ring, which can then be used for late-stage diversification to fine-tune the molecule's properties. rsc.org Exploring bulky and flexible groups is also a key strategy, as these can play a pivotal role in modulating kinase activity by interacting with hydrophobic pockets in the target protein. mdpi.com

Table 1: Derivatization Strategies for the Oxazolo[5,4-d]pyrimidine Scaffold

Position Substituent/Strategy Resulting Biological Activity/Target Reference(s)
C(2) Phenyl group (aromatic) Favored for HGPRT inhibition over aliphatic groups. mdpi.com
C(2) Isoxazole moiety Favorable for BCL-2 inhibitory and anti-VEGFR-2 activity. mdpi.commdpi.comresearchgate.net
C(2) 2-chlorophenyl group Strong affinity for CB2 receptors. mdpi.comnih.gov
C(5) Methyl group Modulates cytotoxic activity against cancer cell lines. mdpi.comresearchgate.net
C(7) Aliphatic amino chains Associated with anticancer, antiviral, and immunosuppressive activities. nih.govmdpi.com
C(7) Piperazine (B1678402) moiety (e.g., methylpiperazine) Improves CB2 binding affinity. mdpi.comnih.gov

Identification of New Biological Targets and Mechanisms of Action

Oxazolo[5,4-d]pyrimidines are recognized as purine (B94841) antimetabolites, which can interfere with nucleic acid synthesis, giving them significant therapeutic potential. mdpi.com Research has identified a multitude of biological targets for this class of compounds, primarily in the context of oncology. nih.gov

Known targets include:

Receptor Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are key targets, with inhibition leading to anti-angiogenic and antiproliferative effects. mdpi.commdpi.comnih.gov Fibroblast Growth Factor Receptor 1 (FGFR1) has also been identified as a target. mdpi.comnih.gov

Kinases: Derivatives have shown inhibitory activity against adenosine (B11128) kinase, Aurora A kinase, and Janus kinases (JAK1/JAK2). nih.govmdpi.com

Apoptosis Regulators: The BCL-2 protein, a key regulator of apoptosis, is another important target. mdpi.comresearchgate.net

Other Enzymes and Receptors: Inhibition of ubiquitin-activating enzymes (E1 enzymes) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) has been reported. mdpi.comnih.govmdpi.com Additionally, certain derivatives act as potent and selective ligands for cannabinoid receptors (CB2). mdpi.comnih.gov

A primary future goal is to continue to uncover new biological targets and to elucidate the specific mechanisms through which these compounds exert their effects. Identifying novel targets will open up possibilities for treating a wider range of diseases, while a deeper understanding of the mechanism of action will enable the design of more selective and effective drugs. researchgate.net

Table 2: Selected Biological Targets of Oxazolo[5,4-d]pyrimidine Derivatives

Target Most Potent Derivative Example Biological Effect Reference(s)
VEGFR-2 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine Inhibition of angiogenesis mdpi.comnih.gov
FGFR1 (E)-2-(4-methyl-1-phenylpent-1-en-1-yl)-4,6-dimethyl-5H-oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Inhibition of cancer cell proliferation mdpi.comnih.gov
CB2 Receptor 2-(2-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methyloxazolo[5,4-d]pyrimidine Neutral antagonist activity mdpi.comnih.gov
BCL-2 Derivative with C(5)-methyl and C(7)-pentylamino groups Pro-apoptotic activity mdpi.comresearchgate.net
HGPRT 2-phenyloxazolo[5,4-d]pyrimidine-7-one Enzyme inhibition mdpi.com

Application of Advanced Computational Methods for Deeper Mechanistic Understanding

In silico techniques are becoming indispensable in modern drug discovery. For the oxazolo[5,4-d]pyrimidine class, molecular docking has been instrumental in predicting and analyzing the binding modes of new derivatives within the active sites of their target proteins, such as VEGFR-2. mdpi.comnih.govnih.govnih.gov These computational studies provide critical insights into the specific interactions—like hydrogen bonds and hydrophobic contacts—that govern binding affinity, helping to explain the results of biological assays. nih.gov

Beyond docking, researchers are using computational methods to predict physicochemical and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), which helps in assessing the "druglikeness" of novel compounds early in the discovery process. mdpi.comnih.gov Future applications will likely involve more advanced computational approaches, such as molecular dynamics (MD) simulations, to understand the dynamic behavior of the ligand-protein complex over time. Quantum mechanics (QM) calculations may also be employed to gain a more precise understanding of the electronic properties of the scaffold and its role in molecular interactions.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

The traditional "one target, one drug" approach is often insufficient to understand the full biological impact of a compound. A future direction for oxazolo[5,4-d]pyrimidine research is the integration of multi-omics data. nih.govrsc.org This approach combines data from different biological layers—such as genomics (gene sequences), transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles)—to build a holistic picture of a compound's effect on a biological system. nih.govscitechnol.com

By analyzing how a derivative like 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine perturbs not just its primary target but also entire networks of genes, proteins, and metabolites, researchers can uncover off-target effects, identify biomarkers of response, and better understand the system-wide mechanism of action. nih.gov This integrated analysis helps bridge the gap from genotype to phenotype, providing a much richer understanding than single-omics approaches alone. nih.govrsc.org Publicly available databases that archive multi-omics data are valuable resources for this type of integrative analysis. nih.gov

Focus on Selective Modulation of Specific Biological Pathways

As the understanding of disease biology becomes more nuanced, the focus in drug development is shifting towards the selective modulation of specific biological pathways. The goal is to design compounds that are highly selective for their intended target, thereby minimizing off-target effects. Research on oxazolo[5,4-d]pyrimidines has already demonstrated success in this area. For example, certain derivatives have been developed that show significant selectivity for the CB2 receptor over the CB1 receptor, which is crucial for avoiding unwanted psychotropic side effects. mdpi.comnih.gov

Another example is the development of compounds with enhanced selectivity towards the FGFR1 kinase. mdpi.comnih.gov Future work will continue to leverage detailed structure-activity relationship (SAR) data to rationally design derivatives that can precisely modulate a single target or a specific signaling pathway, such as the angiogenesis pathway controlled by VEGFR-2, without significantly affecting other related pathways. mdpi.commdpi.com

Structure-Kinetic Relationship (SKR) Studies

A truly emerging avenue in drug discovery is the move beyond structure-activity relationships (SAR) to investigate structure-kinetic relationships (SKR). While SAR focuses on binding affinity (how tightly a drug binds to its target), SKR studies the kinetics of this interaction, particularly the drug-target residence time (how long the drug remains bound to its target). A longer residence time can often lead to a more durable and potent pharmacological effect in vivo, which is not always predictable from affinity alone.

To date, SKR studies on the oxazolo[5,4-d]pyrimidine scaffold have not been widely reported, making this a key area for future research. Applying SKR analysis, especially for targets like kinases where the duration of inhibition can be critical, would represent a significant step forward. By understanding how structural modifications to the oxazolo[5,4-d]pyrimidine core influence both the association and dissociation rates with their biological targets, researchers can design next-generation inhibitors with optimized kinetic profiles for enhanced therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for preparing 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine?

The synthesis typically involves multi-step reactions, including cyclization and chlorination. For example, a related oxazolo-pyrimidine derivative was synthesized via cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) at 120°C . Chlorination steps often employ POCl₃ in the presence of a base like triethylamine, as seen in the synthesis of 7-chloro-pyrazolo[1,5-a]pyrimidines . Key intermediates may include ethyl 2-cyano-4,4-dimethoxybutanoate and cyclized pyrrolo-pyrimidines .

Step Reagents/Conditions Intermediate/Product
CyclizationPOCl₃, 120°COxazolo-pyrimidine core
ChlorinationPOCl₃, triethylamine, 1,4-dioxaneFinal chlorinated product

Q. How is the structure of this compound characterized?

Structural confirmation relies on analytical techniques such as:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and ring systems.
  • IR spectroscopy : Identification of functional groups (e.g., C-Cl stretching at ~550–650 cm⁻¹).
  • Mass spectrometry (MS) : Molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : For unambiguous determination of crystal structure and stereochemistry, as demonstrated for related pyrazolo-pyrimidines .

Q. What solvents and reaction conditions optimize yield in chlorination steps?

Chlorination with POCl₃ is typically performed in aprotic solvents (e.g., 1,4-dioxane) under reflux. The addition of a base like triethylamine neutralizes HCl byproducts, improving reaction efficiency. For example, 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine was converted to its chloro derivative in 67% yield using POCl₃ and triethylamine in 1,4-dioxane at reflux .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in nucleophilic substitution reactions?

The 7-chloro group in oxazolo-pyrimidines is highly reactive due to electron-withdrawing effects from the adjacent oxazole and pyrimidine rings. In analogs like 7-methoxy-thiadiazolo[5,4-d]pyrimidine, the methoxy group undergoes facile displacement by amines (e.g., methylamine, hydrazine) via nucleophilic aromatic substitution (SNAr). Steric hindrance from the 2-methyl group may reduce reactivity at the 7-position, requiring optimized reaction temperatures or catalysts .

Q. What strategies resolve contradictions in biological activity data for oxazolo-pyrimidine derivatives?

Discrepancies in activity may arise from:

  • Solubility differences : Use of DMSO vs. aqueous buffers can alter bioavailability.
  • Impurity profiles : Chromatographic purification (e.g., silica gel column with petroleum ether/ethyl acetate) ensures compound purity .
  • Assay conditions : Validate activity across multiple cell lines or enzymatic assays. For example, pyrazolo-pyrimidines showed varied kinase inhibition depending on ATP concentration .

Q. How can computational methods predict the binding affinity of this compound to target enzymes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with active sites. For instance, analogs like pyrrolo[2,3-d]pyrimidines exhibited selective binding to kinases due to halogen bonds with the chloro group and hydrophobic interactions with the methyl substituent .

Target Key Interactions Reference
KinasesCl⁻···H-N (hinge region), methyl group in hydrophobic pocket

Q. What are the common side reactions during synthesis, and how are they mitigated?

  • Pyrimidine ring cleavage : Observed under acidic conditions (e.g., HCl), leading to thiadiazole-carboxylate byproducts. Mitigation: Control reaction time and temperature .
  • Over-chlorination : Use stoichiometric POCl₃ and monitor reaction progress via TLC .
  • Oxidation of methyl groups : Perform reactions under inert atmosphere (argon/nitrogen) .

Methodological Considerations

Q. What purification techniques are recommended for isolating this compound?

  • Column chromatography : Silica gel with gradients of petroleum ether/ethyl acetate (e.g., 9:1 to 7:3) .
  • Recrystallization : Use cyclohexane/CH₂Cl₂ (1:1 v/v) for high-purity crystals .
  • Vacuum sublimation : Effective for removing volatile impurities .

Q. How is the compound’s stability assessed under different storage conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light sensitivity : Store in amber vials at -20°C under argon .
  • Hygroscopicity : Dynamic vapor sorption (DVS) studies to evaluate moisture uptake .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of POCl₃ or chlorinated byproducts .
  • Waste disposal : Segregate halogenated waste for professional treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.